CPI-203

Descripción

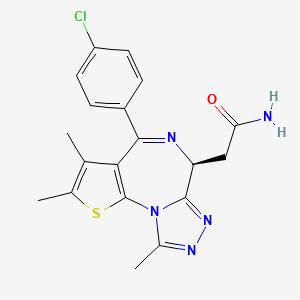

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECMENZMDBOLDR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CPI-203 mechanism of action in cancer cells

An In-Depth Technical Guide on the Core Mechanism of Action of CPI-203 in Cancer Cells

Introduction

CPI-203 is a potent, selective, and cell-permeable small molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins.[1] BET proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, making them a compelling therapeutic target in various malignancies. This document provides a detailed overview of the mechanism of action of CPI-203 in cancer cells, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved.

Core Mechanism of Action: BET Inhibition

The fundamental mechanism of CPI-203 involves its competitive binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins. This action displaces BET proteins, most notably BRD4, from chromatin.[2] By preventing BRD4 from associating with acetylated histones at super-enhancers and promoters, CPI-203 effectively suppresses the transcriptional elongation of target genes. A primary and well-established target of this inhibition is the master oncogene MYC, whose expression is highly dependent on BRD4 activity in many cancers.[2][3] The downregulation of MYC leads to significant anti-proliferative effects, including cell cycle arrest and, in some contexts, apoptosis.[2][3]

Quantitative Data Summary

The anti-cancer activity of CPI-203 has been quantified across various cancer cell lines and models.

Table 1: In Vitro Potency of CPI-203

| Parameter | Cell Lines/Assay | Value | Reference |

| IC₅₀ | BRD4 α-screen assay | ~37 nM | [1] |

| GI₅₀ | Mantle Cell Lymphoma (MCL) | 0.06 - 0.71 µM | [1] |

| Median Response | Lenalidomide (B1683929)/Dexamethasone-Resistant Multiple Myeloma (MM) | 65.4% inhibition at 0.5 µM | [2][4] |

Table 2: Molecular and Cellular Effects of CPI-203

| Effect | Cancer Type | Treatment | Result | Reference |

| Gene Expression | Multiple Myeloma | 0.1 µM CPI-203 (6h) | ~40-50% decrease in MYC & IKZF1 mRNA | [2] |

| Protein Expression | Multiple Myeloma | 0.1 µM CPI-203 (24h) | ~70.4% mean reduction in Ikaros protein | [2] |

| Protein Expression | Multiple Myeloma | 0.1 µM CPI-203 (24h) | ~45.2% mean increase in GADD45B protein | [2] |

| Cell Cycle | Multiple Myeloma | CPI-203 | Significant G1 phase blockade | [2] |

Mechanisms in Specific Cancer Types

While the core mechanism of MYC suppression is central, CPI-203 exhibits distinct and crucial effects in different oncological contexts.

Multiple Myeloma (MM)

In Multiple Myeloma, CPI-203's action extends beyond MYC. It also downregulates key transcription factors Ikaros (IKZF1) and IRF4, which are critical for myeloma cell survival.[2][4] This dual blockade of the MYC/IRF4 and Ikaros signaling axes is highly effective. Furthermore, CPI-203 acts synergistically with immunomodulatory drugs (IMiDs) like lenalidomide. Lenalidomide promotes the degradation of Ikaros; CPI-203 transcriptionally represses it, leading to a more profound and durable pathway inhibition.[2] This combination also leads to the upregulation of the cell cycle arrest marker GADD45B.[2][4]

Double-Hit Lymphoma (DHL)

In MYC+/BCL2+ double-hit lymphomas, resistance to the BCL-2 inhibitor venetoclax (B612062) (ABT-199) can arise from the accumulation of the anti-apoptotic protein BFL-1 (encoded by BCL2A1).[5][6] CPI-203 has been shown to directly counteract this resistance mechanism. Gene expression profiling identified BCL2A1 as a top apoptosis-related gene modulated by CPI-203.[5] By simultaneously downregulating both MYC and BFL-1, CPI-203 re-sensitizes resistant cells and acts synergistically with venetoclax to induce robust apoptosis.[5][6]

Glioblastoma

In patient-derived glioblastoma cell lines, CPI-203 was found to be the most consistently effective compound among a panel of chromatin-modifying agents.[7][8] Its primary mechanism in this context is the consistent downregulation of a set of genes associated with DNA synthesis and replication.[7][8] This leads to a potent anti-proliferative effect across a wide array of glioblastoma subtypes.

Hepatocellular Carcinoma (HCC)

In liver cancer models, CPI-203 has been shown to inhibit the expression of the immune checkpoint ligand PD-L1.[9] Mechanistically, CPI-203 prevents BRD4 from occupying the promoter region of the PD-L1 gene, thereby blocking its transcription. This is significant as induced PD-L1 expression is a mechanism of adaptive immune resistance. By reducing PD-L1 levels, CPI-203 can enhance the efficacy of anti-PD-1 immunotherapy.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to CPI-203.

General Experimental Workflow

Cell Viability (MTT Assay)

-

Objective: To determine the concentration of CPI-203 that inhibits cell growth by 50% (GI₅₀).

-

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Add serial dilutions of CPI-203 (e.g., 0.05 µM to 1 µM) to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the drug concentration to calculate the GI₅₀.

-

Western Blotting

-

Objective: To quantify changes in the expression levels of specific proteins (e.g., MYC, Ikaros, BFL-1, GADD45B).

-

Protocol:

-

Cell Lysis: Treat cells with CPI-203 for the desired time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine if CPI-203 displaces BRD4 from specific gene promoters (e.g., PD-L1).

-

Protocol:

-

Cross-linking: Treat cells with CPI-203 or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis & Sonication: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a control IgG.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes & Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed for the target gene promoter (e.g., PD-L1) to quantify BRD4 occupancy.

-

Conclusion

CPI-203 is a BET bromodomain inhibitor with a potent and multifaceted mechanism of action in cancer cells. Its primary activity involves the displacement of BRD4 from chromatin, leading to the transcriptional suppression of key oncogenes, most notably MYC. This core mechanism results in reduced proliferation and cell cycle arrest. The therapeutic utility of CPI-203 is broadened by its context-specific effects, such as the downregulation of Ikaros in multiple myeloma, the suppression of BFL-1 to overcome venetoclax resistance in lymphoma, and the inhibition of PD-L1 to enhance immunotherapy in liver cancer. These diverse and powerful anti-neoplastic activities underscore the significant potential of CPI-203 as a therapeutic agent, both as a monotherapy and in combination with other targeted agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The BET bromodomain inhibitor CPI203 overcomes resistance to ABT-199 (venetoclax) by downregulation of BFL-1/A1 in in vitro and in vivo models of MYC+/BCL2+ double hit lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines | PLOS One [journals.plos.org]

- 9. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of CPI-203: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1] As an analog of the well-characterized BET inhibitor (+)-JQ1, CPI-203 exhibits superior bioavailability, making it a valuable tool for preclinical and potentially clinical investigations.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a representative chemical synthesis of CPI-203. It includes a compilation of quantitative data on its biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding for researchers in oncology and drug development.

Discovery and Rationale

CPI-203 was developed as part of a chemical optimization program aimed at improving the pharmacokinetic properties of the thieno-triazolo-diazepine class of BET inhibitors, exemplified by (+)-JQ1. The primary objective was to create a compound with enhanced oral and intraperitoneal bioavailability while retaining high affinity for the acetyl-lysine binding pockets of BET bromodomains.[2] The rationale for targeting BET proteins, particularly BRD4, stems from their critical role as epigenetic "readers" that regulate the transcription of key oncogenes, most notably MYC. By displacing BRD4 from chromatin, BET inhibitors can effectively suppress the expression of these oncogenes, leading to cell cycle arrest and apoptosis in various cancer models.[2][3]

Mechanism of Action

CPI-203 exerts its anti-cancer effects by competitively binding to the acetylated lysine-binding pockets of BET bromodomains, with a high affinity for BRD4.[1] This binding prevents the association of BRD4 with acetylated histones on chromatin, thereby inhibiting the transcription of BRD4-dependent genes. A primary and well-documented downstream effect of CPI-203 is the potent suppression of the MYC oncogene.[2][3]

Furthermore, studies have elucidated a crucial role for CPI-203 in modulating the Ikaros (IKZF1) signaling pathway. CPI-203 has been shown to downregulate the transcription of IKZF1.[4] The combined inhibition of both MYC and Ikaros signaling pathways leads to a cascade of events including:

-

G1 Cell Cycle Arrest: By downregulating MYC and its target genes, CPI-203 induces a block in the G1 phase of the cell cycle.[4]

-

Induction of Apoptosis: The suppression of key survival signals mediated by MYC and Ikaros leads to the activation of the apoptotic program in cancer cells.[1]

-

Modulation of PD-L1 Expression: CPI-203 has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1) by preventing BRD4 from occupying the PD-L1 promoter region, suggesting a potential role in combination with immunotherapy.[5]

Chemical Synthesis

Disclaimer: This proposed synthesis is illustrative and based on established chemical principles for analogous structures. It has not been experimentally verified and should be adapted and optimized by qualified chemists.

Representative Synthesis of (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][4][6]triazolo[4,3-a][2][4]diazepin-6-yl)acetamide (CPI-203)

Step 1: Synthesis of the Thiophene (B33073) Core

The synthesis would likely commence with the construction of a substituted thiophene ring, which forms the foundation of the tricyclic system. A common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Step 2: Formation of the Diazepine (B8756704) Ring

The thiophene derivative would then undergo a series of reactions to build the seven-membered diazepine ring. This could involve an initial N-alkylation followed by an intramolecular cyclization.

Step 3: Annulation of the Triazole Ring

The final ring of the core structure, the triazole, is typically formed by the reaction of a hydrazine (B178648) derivative with a suitable precursor, leading to the fused thieno[3,2-f][2][4][6]triazolo[4,3-a][2][4]diazepine scaffold.

Step 4: Introduction of the Acetamide (B32628) Side Chain

The final step would involve the stereoselective introduction of the acetamide side chain at the 6-position of the diazepine ring. This could be achieved through an alkylation of an enolate or a similar nucleophilic substitution reaction on a suitable precursor. Chiral resolution or asymmetric synthesis would be necessary to obtain the desired (S)-enantiomer.

Quantitative Data

The biological activity of CPI-203 has been evaluated in numerous cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Inhibitory Activity of CPI-203

| Assay Type | Target | IC50 (nM) | Reference |

| BRD4 Alpha-Screen | BRD4 | ~37 | [1] |

| BRD4 Inhibition | BRD4 | 26 | [3] |

Table 2: Anti-proliferative Activity of CPI-203 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| Mantle Cell Lymphoma (MCL) cell lines (n=9) | Mantle Cell Lymphoma | 0.06 - 0.71 | [1] |

| ANBL6 WT | Multiple Myeloma | See dose-response curve | [6] |

| ANBL6 BR (Bortezomib Resistant) | Multiple Myeloma | See dose-response curve | [6] |

| RPMI 8226 | Multiple Myeloma | See dose-response curve | [6] |

| 8226/LR5 (Melphalan Resistant) | Multiple Myeloma | See dose-response curve | [6] |

| DOHH2 | Follicular Lymphoma | 20.85 | [7] |

| RL | Follicular Lymphoma | 16.30 | [7] |

Table 3: Effect of CPI-203 on Gene and Protein Expression

| Cell Line(s) | Treatment | Target | Effect | Reference |

| JJN-3, RPMI-8226, ARP-1 | 0.1 µM CPI-203 (24h) | Ikaros (protein) | 55.1 - 82.2% reduction | [4] |

| JJN-3, RPMI-8226, ARP-1 | 0.1 µM CPI-203 (24h) | GADD45B (protein) | 34.5 - 58.9% increase | [4] |

| JJN-3, RPMI-8226, ARP-1 | 0.1 µM CPI-203 (6h) | MYC (mRNA) | ~40-50% reduction | [4] |

| JJN-3, RPMI-8226, ARP-1 | 0.1 µM CPI-203 (6h) | IKZF1 (mRNA) | ~40-50% reduction | [4] |

| BON-1 | CPI-203 (24h) | MYC (mRNA) | ~2-fold reduction | [3] |

| QGP-1 | CPI-203 (24h) | MYC (mRNA) | ~3-fold reduction | [3] |

| BON-1 | CPI-203 (24h) | MYC (protein) | ~5-fold reduction | [3] |

| HepG2 | CPI-203 | IFN-γ induced PD-L1 (mRNA & protein) | Significant inhibition | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

BRD4 AlphaScreen Assay

This assay is a proximity-based method used to measure the binding of CPI-203 to the BRD4 bromodomain.

Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when a biotinylated ligand binds to a GST-tagged BRD4 protein. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, leading to a chemiluminescent signal. Competitive inhibitors like CPI-203 disrupt this interaction, leading to a decrease in the signal.

Materials:

-

GST-tagged BRD4 protein

-

Biotinylated histone H4 peptide (or other suitable biotinylated ligand)

-

AlphaScreen™ Glutathione Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well white microplates

-

CPI-203 (serially diluted in DMSO)

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Prepare serial dilutions of CPI-203 in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add the diluted CPI-203 or vehicle (DMSO) control.

-

Add a solution containing the biotinylated histone peptide to each well.

-

Add a solution of the GST-tagged BRD4 protein to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for binding equilibration.

-

In a separate tube, mix the AlphaScreen™ Glutathione Acceptor beads and Streptavidin-coated Donor beads in assay buffer.

-

Add the bead mixture to each well of the assay plate.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60-120 minutes).

-

Read the plate on a microplate reader capable of detecting the AlphaScreen signal.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

CPI-203 (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of CPI-203 in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of CPI-203 or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

-

Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by CPI-203 and a typical experimental workflow for its evaluation.

Figure 1: Mechanism of action of CPI-203.

Figure 2: Experimental workflow for CPI-203 evaluation.

Conclusion

CPI-203 is a potent and bioavailable BET inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical models. Its mechanism of action, centered on the downregulation of key oncogenic drivers such as MYC and Ikaros, provides a strong rationale for its continued investigation. This technical guide has provided a comprehensive overview of the discovery, a representative chemical synthesis, and the biological characterization of CPI-203. The compiled quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further exploration of this promising therapeutic agent.

References

- 1. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. BET bromodomain inhibitors PFI-1 and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of CPI-203: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on its interaction with Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and medicinal chemistry.

Core Concepts: CPI-203 as a BET Bromodomain Inhibitor

CPI-203 is an analog of the well-characterized BET inhibitor (+)-JQ1, exhibiting superior bioavailability.[1][2] It competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[3] This action effectively disrupts the assembly of transcriptional machinery at key gene promoters and enhancers, leading to the downregulation of critical oncogenes, most notably MYC.[1][2] The inhibition of BRD4-mediated transcription results in cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of tumor cell proliferation.[1]

Quantitative Analysis of CPI-203 Activity

The biological activity of CPI-203 has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values, providing a comparative overview of its potency.

| Parameter | Value | Assay | Reference |

| IC50 (BRD4) | ~37 nM | BRD4 α-screen assay | [4] |

| EC50 (T-cell acute lymphoblastic leukemia) | 91.2 nM | In vitro growth arrest | [5] |

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| REC-1 | Mantle Cell Lymphoma | 0.06 - 0.71 (mean 0.23) | [4] |

| JBR | Mantle Cell Lymphoma | 0.06 - 0.71 (mean 0.23) | [4] |

| GRANTA-519 | Mantle Cell Lymphoma | 0.06 - 0.71 (mean 0.23) | [4] |

| JVM-2 | Mantle Cell Lymphoma | 0.06 - 0.71 (mean 0.23) | [4] |

| MM.1R | Multiple Myeloma | < 0.1 | [1] |

| JJN-3 | Multiple Myeloma | < 0.1 | [1] |

| KMM-1 | Multiple Myeloma | < 0.1 | [1] |

| RPMI-8226 | Multiple Myeloma | > 0.1 | [1] |

| U266 | Multiple Myeloma | > 0.1 | [1] |

| OPM2 | Multiple Myeloma | > 0.1 | [1] |

| ARP-1 | Multiple Myeloma | > 0.1 | [1] |

Structure-Activity Relationship Insights

Signaling Pathway and Experimental Workflows

The primary mechanism of action of CPI-203 involves the disruption of BRD4-dependent gene transcription. This leads to the downregulation of the master oncogenic transcription factor, MYC, and its downstream target genes, ultimately resulting in cell cycle arrest and inhibition of proliferation.

The following diagrams illustrate the typical workflows for key experiments used to characterize CPI-203's activity.

Detailed Experimental Protocols

BRD4 AlphaScreen Assay Protocol

This protocol is adapted from commercially available BRD4 inhibitor screening assay kits.

Materials:

-

3x BRD assay buffer

-

BET Bromodomain Ligand (biotinylated substrate)

-

BRD4 (BD1) protein

-

AlphaLISA GSH acceptor beads

-

AlphaScreen Streptavidin-conjugated donor beads

-

384-well Optiplate

-

CPI-203 (or other test inhibitors) dissolved in DMSO

Procedure:

-

Master Mixture Preparation: Prepare a master mixture containing 3x BRD assay buffer, BET Bromodomain Ligand, and water.

-

Protein Dilution: Thaw BRD4 (BD1) on ice and dilute to the desired concentration in 1x BRD assay buffer.

-

Assay Plate Setup: To a 384-well plate, add the master mixture, inhibitor solution (CPI-203), and diluted BRD4 (BD1) protein. For control wells, add inhibitor buffer without the compound. Ensure the final DMSO concentration is below 0.5%.

-

Incubation 1: Incubate the plate at room temperature for 30 minutes with slow shaking.

-

Acceptor Bead Addition: Dilute the GSH Acceptor beads 250-fold with 1x Detection buffer and add to each well. Incubate at room temperature for 30 minutes with slow shaking.

-

Donor Bead Addition: Dilute the Streptavidin-conjugated donor beads 250-fold with 1x Detection buffer and add to each well. Incubate at room temperature for 15-30 minutes in the dark.

-

Data Acquisition: Read the Alpha-counts using an AlphaScreen-capable microplate reader.

-

Data Analysis: Determine the IC50 value by plotting the Alpha-counts against the inhibitor concentration and fitting the data to a suitable dose-response curve.

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., MM.1S, RPMI-8226)

-

Complete culture medium

-

96-well tissue culture plates

-

CPI-203 dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: Add serial dilutions of CPI-203 to the wells. Include vehicle-only (DMSO) controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in a humidified atmosphere.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

In Vivo Xenograft Model Protocol (Multiple Myeloma)

This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model in immunodeficient mice.[8]

Materials:

-

SCID mice (6-8 weeks old)

-

Multiple myeloma cell line (e.g., RPMI-8226)

-

Matrigel

-

Sterile PBS

-

CPI-203 formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest RPMI-8226 cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1.2x10^8 cells/mL.[8]

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1.2x10^7 cells) into the flank of each SCID mouse.[8]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer CPI-203 (e.g., 2.5 mg/kg, twice daily via intraperitoneal injection) and vehicle control according to the study design.[8]

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

This technical guide provides a foundational understanding of the structure-activity relationship of CPI-203, supported by quantitative data and detailed experimental methodologies. The provided information and visual workflows are intended to facilitate further research and development of BET bromodomain inhibitors for therapeutic applications.

References

- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications [mdpi.com]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CPI-203 DepMap Compound Summary [depmap.org]

- 8. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity studies on triazolothienodiazepine derivatives as platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

CPI-203 Target Engagement and Validation In Vitro: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2][3] As an analogue of the well-characterized BET inhibitor JQ1, CPI-203 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[4] This action disrupts the transcription of key oncogenes, most notably c-MYC, leading to cell cycle arrest and apoptosis in various cancer models.[4][5][6] This technical guide provides a comprehensive overview of the in vitro methodologies used to validate the target engagement and efficacy of CPI-203, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for CPI-203's in vitro activity, collated from multiple studies.

Table 1: CPI-203 Binding Affinity and Cellular Potency

| Parameter | Target/Cell Line | Value | Assay Type | Reference |

| IC50 | BRD4 | ~37 nM | α-screen assay | [1][7] |

| IC50 | BRD4 | 26 nM | Not Specified | [3] |

| GI50 | Mantle Cell Lymphoma (MCL) cell lines (n=9) | 0.06 - 0.71 µM | Not Specified | [1][7] |

| GI50 | Multiple Myeloma (MM) cell lines | Median ~0.5 µM | Not Specified | [4][5] |

Table 2: Effect of CPI-203 on Gene and Protein Expression

| Target Gene/Protein | Cell Line(s) | Effect | Fold Change/Percentage Reduction | Treatment Conditions | Reference |

| c-MYC (mRNA) | Multiple Myeloma (MM1.S, KMM.1, etc.) | Downregulation | 40-50% reduction | 0.1 µM CPI-203, 6 hours | [4] |

| c-MYC (protein) | Multiple Myeloma cell lines | Downregulation | Significant reduction | 0.1 µM CPI-203, 48 hours | [4] |

| IKZF1 (Ikaros) (mRNA) | Multiple Myeloma cell lines | Downregulation | 40-50% reduction | 0.1 µM CPI-203, 6 hours | [4] |

| IKZF1 (Ikaros) (protein) | Multiple Myeloma cell lines | Downregulation | ~70% reduction | 0.1 µM CPI-203, 24 hours | [4] |

| PD-L1 (mRNA) | HepG2 (IFN-γ stimulated) | Downregulation | Significant inhibition | Not specified | [8] |

| BFL-1/BCL2A1 (mRNA) | Double Hit Lymphoma (DHL) | Downregulation | Significant reduction | Not specified | [9] |

Signaling Pathways and Experimental Workflows

CPI-203 Mechanism of Action

The diagram below illustrates the signaling pathway through which CPI-203 exerts its anti-cancer effects. By inhibiting BRD4, CPI-203 prevents the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of key oncogenes like c-MYC, leading to a downstream cascade of cell cycle arrest and apoptosis.

Experimental Workflow: Target Engagement and Validation

The following diagram outlines a typical workflow for the in vitro validation of CPI-203.

Detailed Experimental Protocols

BRD4 Binding Assay (AlphaScreen)

This protocol is adapted from commercially available BRD4 inhibitor screening assay kits.

Objective: To determine the in vitro binding affinity (IC50) of CPI-203 to the BRD4 bromodomain.

Materials:

-

Purified GST-tagged BRD4 protein

-

Biotinylated acetylated histone H4 peptide

-

CPI-203

-

AlphaLISA® GSH Acceptor beads

-

AlphaScreen® Streptavidin-conjugated Donor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well white microplates

-

Microplate reader capable of detecting AlphaScreen signals

Procedure:

-

Compound Preparation: Prepare a serial dilution of CPI-203 in Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Mixture: In a 384-well plate, add the following components in order:

-

5 µL of diluted CPI-203 or vehicle (DMSO) control.

-

5 µL of a solution containing the biotinylated histone peptide.

-

5 µL of a solution containing the GST-tagged BRD4 protein.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

Acceptor Bead Addition: Add 5 µL of a suspension of AlphaLISA® GSH Acceptor beads to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes with gentle shaking.

-

Donor Bead Addition: Add 5 µL of a suspension of AlphaScreen® Streptavidin-conjugated Donor beads to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes with gentle shaking.

-

Signal Detection: Read the plate on a microplate reader capable of measuring AlphaScreen signals (emission at 520-620 nm).

-

Data Analysis: Calculate the IC50 value by plotting the AlphaScreen signal against the logarithm of the CPI-203 concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTS)

Objective: To determine the effect of CPI-203 on the viability and proliferation of cancer cells and to calculate the GI50.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

CPI-203

-

MTS reagent

-

96-well clear-bottom cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the assay period.

-

Compound Treatment: The following day, treat the cells with a serial dilution of CPI-203 or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media-only wells). Plot the percentage of cell viability (relative to vehicle-treated cells) against the logarithm of the CPI-203 concentration. Calculate the GI50 value from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by CPI-203 in cancer cells.

Materials:

-

Cancer cell lines

-

CPI-203

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with CPI-203 at various concentrations or vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Gene Expression Analysis (RT-qPCR)

Objective: To measure the effect of CPI-203 on the mRNA expression of target genes, such as c-MYC.

Materials:

-

Cancer cell lines

-

CPI-203

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for the gene of interest (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with CPI-203 or vehicle control. Harvest cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if CPI-203 displaces BRD4 from the promoter regions of its target genes.

Materials:

-

Cancer cell lines

-

CPI-203

-

Formaldehyde

-

Glycine

-

Cell lysis and wash buffers

-

Sonicator or micrococcal nuclease

-

ChIP-grade anti-BRD4 antibody and isotype control IgG

-

Protein A/G magnetic beads

-

DNA purification kit

-

Primers for the promoter region of the target gene (e.g., c-MYC) and a negative control region

-

Real-time PCR system

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with CPI-203 or vehicle control. Cross-link proteins to DNA with formaldehyde, followed by quenching with glycine.

-

Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or an IgG control overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the target gene promoter.

-

Data Analysis: Quantify the enrichment of the target promoter region in the BRD4 immunoprecipitated samples relative to the IgG control and input DNA.

Conclusion

This technical guide provides a foundational framework for the in vitro characterization of CPI-203. The presented protocols and data summaries offer a comprehensive resource for researchers aiming to investigate the target engagement and cellular effects of this and other BET inhibitors. The consistent demonstration of potent BRD4 binding, effective downregulation of c-MYC, and induction of cell death in various cancer models underscores the therapeutic potential of CPI-203. Rigorous and standardized in vitro validation, as outlined in this guide, is a critical step in the preclinical development of such targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. stemcell.com [stemcell.com]

- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

- 5. westbioscience.com [westbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence Recovery After Photobleaching (FRAP) to Study Nuclear Protein Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]

The Biological Effects of CPI-203 on Gene Expression: A Technical Guide

Abstract

CPI-203 is a potent, selective, and cell-permeable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong affinity for BRD4.[1][2] As an epigenetic modulator, CPI-203 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and subsequently altering the transcriptional landscape of the cell.[3] This activity leads to the profound downregulation of key oncogenes, most notably MYC, and disrupts critical cancer-driving signaling pathways.[3][4] This technical guide provides an in-depth review of the biological effects of CPI-203 on gene expression across various cancer models, summarizes quantitative data, details relevant experimental protocols, and illustrates the underlying molecular pathways. The consistent downregulation of oncogenic and proliferation-associated gene programs, including those related to Ikaros signaling, DNA synthesis, and immune checkpoint regulation, underscores the therapeutic potential of CPI-203.

Core Mechanism of Action

BET proteins, particularly BRD4, are crucial epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction serves to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby activating their expression. Many of these target genes are critical for cell proliferation, survival, and oncogenesis, such as MYC.[3]

CPI-203, an analog of the well-characterized BET inhibitor (+)-JQ1, functions by competitively binding to the bromodomains of BET proteins.[1][3] This binding event physically displaces BRD4 from its chromatin anchor points. The subsequent dissociation of the BRD4-P-TEFb complex from gene regulatory elements leads to a suppression of transcriptional elongation and a marked decrease in the expression of target oncogenes.[1]

Effects on Gene Expression Across Cancer Types

The impact of CPI-203 on gene expression is profound and has been characterized in numerous cancer types, leading to consistent anti-proliferative and pro-apoptotic outcomes.

Multiple Myeloma (MM)

In multiple myeloma, CPI-203 demonstrates significant anti-tumor activity by disrupting the MYC/IRF4 signaling axis and downregulating Ikaros (IKZF1) signaling.[3] Treatment of MM cell lines with CPI-203 leads to a G1 cell cycle blockade.[3] This is accompanied by the transcriptional repression of MYC and IKZF1 and the upregulation of the cell cycle inhibitor GADD45B.[3]

| Parameter | Cell Lines | Treatment | Result | Reference |

| Ikaros Protein | JJN-3, ARP-1, RPMI-8226 | 0.1 μM CPI-203, 24h | Mean reduction: 70.4% | [3] |

| GADD45B Protein | JJN-3, ARP-1, RPMI-8226 | 0.1 μM CPI-203, 24h | Mean increment: 45.2% | [3] |

| MYC mRNA | MM Cell Lines | 0.1 μM CPI-203 | Mean decrease: 40-50% | [3] |

| IKZF1 mRNA | MM Cell Lines | 0.1 μM CPI-203 | Mean decrease: 40-50% | [3] |

| Cell Proliferation | Panel of 7 MM cell lines | 0.5 μM CPI-203, 48h | Median inhibition: 65.4% | [3] |

| GI50 Value | MM.1R, JJN-3, KMM-1 | 48h exposure | < 100 nM | [3] |

Glioblastoma

Studies on patient-derived glioblastoma lines have shown that CPI-203 is one of the most consistently effective chromatin-modifying compounds.[5][6] Its primary effect is the consistent downregulation of a set of genes associated with DNA synthesis and replication across a wide array of cell lines.[5][6][7][8] Weighted co-expression network analysis (WCGNA) identified specific oncogenic gene modules that were effectively downregulated by CPI-203.[5][6]

| Gene Module / Process | Effect of CPI-203 | Key Genes | Reference |

| DNA Synthesis & Replication | Consistent Downregulation | Various | [5][6][7] |

| FBXO5 Module | Effective Downregulation | FBXO5 | [5][6][8] |

| MELK Module | Moderate Downregulation | MELK | [5][6][8] |

Other Hematologic Malignancies (AML & CML)

In acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), which often retain wild-type TP53, CPI-203 shows strong synergy with MDM2 inhibitors (e.g., Nutlin-3) and other p53-activating compounds (e.g., RITA).[4][9][10] Mechanistically, BET inhibitors can evict a repressive form of BRD4 from p53 target genes, potentiating their activation by MDM2 inhibitors.[4] The dual targeting of MYC (via CPI-203) and p53 stabilization selectively eliminates leukemic stem cells by promoting differentiation and inducing apoptosis.[9][10]

Liver Cancer

In hepatocellular carcinoma (HCC), CPI-203 has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1, CD274).[11] This effect enhances the efficacy of anti-PD-1 immunotherapy. The mechanism is independent of interferon-gamma (IFN-γ) signaling and involves the direct inhibition of BRD4 occupation at the PD-L1 gene promoter, as confirmed by Chromatin Immunoprecipitation (ChIP) assays.[11]

Experimental Protocols

The characterization of CPI-203's effects on gene expression relies on a suite of standard and advanced molecular biology techniques.

Gene Expression Analysis (Microarray/RNA-Seq)

This is the primary method for obtaining a global view of transcriptional changes induced by CPI-203.

-

Cell Culture and Treatment : Cells (e.g., MM cell lines) are seeded at a specified density and allowed to adhere. They are then treated with vehicle control or CPI-203 (e.g., 0.1 μM) for a defined period (e.g., 6 hours).[3]

-

RNA Isolation : Total RNA is extracted from cell lysates using a column-based kit (e.g., RNeasy Kit, Qiagen) or Trizol-based methods, followed by DNase treatment to remove genomic DNA contamination. RNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop) and integrity analysis (e.g., Agilent Bioanalyzer).

-

Library Preparation and Sequencing (for RNA-Seq) : High-quality RNA is used to generate sequencing libraries. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and PCR amplification. Libraries are then sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Microarray Hybridization : For microarray analysis, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U219 arrays).[3]

-

Data Analysis : Raw sequencing reads are aligned to a reference genome, and gene expression is quantified. Differential expression analysis is performed using statistical packages like DESeq2 or edgeR.[12][13] For both platforms, downstream analysis includes Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways and gene signatures.[3]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the physical association of a specific protein (e.g., BRD4) with specific genomic regions (e.g., the PD-L1 promoter).

-

Cross-linking : Cells treated with CPI-203 or vehicle are incubated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing : Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation : The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., anti-BRD4). Protein A/G beads are used to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification : The cross-links are reversed by heating, and proteins are digested with proteinase K. The co-precipitated DNA is then purified.

-

Analysis : The purified DNA can be analyzed by:

Validation Techniques

-

Quantitative Real-Time PCR (qRT-PCR) : Used to validate the differential expression of specific genes identified by microarray or RNA-Seq. It involves reverse transcribing RNA into cDNA, followed by PCR amplification with gene-specific primers.[15][16]

-

Western Blotting : Used to confirm that changes in mRNA levels translate to corresponding changes in protein expression. It involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to the target protein.[3]

-

Cell-Based Assays : Proliferation and viability are commonly measured using MTT or MTS assays.[3] Cell cycle distribution and apoptosis are quantified by flow cytometry after staining with DNA dyes (e.g., propidium (B1200493) iodide) or apoptosis markers (e.g., Annexin V).[3]

Summary and Future Directions

CPI-203 exerts potent anti-cancer effects by fundamentally reprogramming the transcriptional landscape in malignant cells. Its primary mechanism, the displacement of BRD4 from chromatin, leads to the consistent and robust downregulation of the master oncogene MYC and other critical cell-type-specific survival genes. The effects observed in multiple myeloma, glioblastoma, and other hematologic cancers highlight its broad therapeutic potential.

Furthermore, the ability of CPI-203 to modulate the expression of immune-regulatory proteins like PD-L1 opens new avenues for combination therapies with immune checkpoint inhibitors.[11] The demonstrated synergy with p53-activating agents points to rational combination strategies that could overcome resistance and target cancer stem cell populations.[4][9] Future research will likely focus on identifying predictive biomarkers of response to CPI-203 and optimizing combination regimens to maximize clinical benefit for patients with a wide range of malignancies.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines | PLOS One [journals.plos.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The bench scientist's guide to statistical analysis of RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An RNA-Seq Data Analysis Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo RNA-seq and ChIP-seq analyses show an obligatory role for the C terminus of p53 in conferring tissue-specific radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of sensitive assays to quantitate gene expression after p53 gene therapy and paclitaxel chemotherapy using in vivo dosing in tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

The Role of CPI-203 in Epigenetic Regulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a crucial role in epigenetic regulation. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, CPI-203 disrupts the assembly of transcriptional machinery at key gene promoters and enhancers. This interference with protein-protein interactions leads to the modulation of gene expression programs integral to cancer cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of CPI-203's mechanism of action, its impact on critical signaling pathways, quantitative efficacy data, and detailed experimental protocols for its investigation.

Core Mechanism of Action: BET Bromodomain Inhibition

The primary mechanism of action for CPI-203 is the competitive inhibition of the BET family of bromodomains, with a high affinity for BRD4.[1][2] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key marker of active chromatin. This binding serves as a scaffold to recruit transcriptional regulators, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. P-TEFb, in turn, phosphorylates the C-terminal domain of RNA Polymerase II, initiating productive transcriptional elongation.

By occupying the acetyl-lysine binding pocket of BRD4, CPI-203 effectively displaces it from chromatin.[3] This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of a host of genes, many of which are critical for cancer pathogenesis. A significant consequence of BRD4 inhibition by CPI-203 is the profound downregulation of the master oncogene, MYC.[4][5]

Key Signaling Pathways Modulated by CPI-203

The inhibitory action of CPI-203 on BRD4 has significant downstream consequences on several oncogenic signaling pathways.

The MYC Signaling Axis

As a central regulator of cell growth, proliferation, and metabolism, the MYC oncogene is a primary target of CPI-203's therapeutic effect.[4] In many hematological malignancies and solid tumors, MYC expression is driven by super-enhancers that are heavily decorated with acetylated histones and occupied by BRD4. CPI-203-mediated displacement of BRD4 from these super-enhancers leads to a rapid and sustained decrease in MYC transcription.[4][5] This downregulation of MYC protein levels is a key driver of the anti-proliferative and pro-apoptotic effects observed with CPI-203 treatment.[6]

The Ikaros/IRF4 Signaling Pathway in Multiple Myeloma

In multiple myeloma, the survival of malignant plasma cells is critically dependent on the transcription factors Ikaros (IKZF1) and IRF4.[7] CPI-203 has been shown to downregulate the expression of both Ikaros and IRF4, contributing to its anti-myeloma activity.[4][7] This effect is synergistic with immunomodulatory drugs like lenalidomide (B1683929), which promotes the degradation of Ikaros.[4][7] The combined action of CPI-203 and lenalidomide leads to a more profound suppression of the Ikaros/IRF4/MYC signaling axis.[4]

The Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of several cancers.[8] Emerging evidence suggests a role for BET proteins in regulating this pathway.[9] Inhibition of BET proteins has been shown to repress the activity of both wild-type and mutant β-catenin, a key effector of the pathway.[8] This leads to the downregulation of Wnt target genes, including MYC and Cyclin D1.[10] The repression of Wnt/β-catenin signaling by BET inhibitors like CPI-203 may contribute to their anti-tumor effects, particularly in cancers with mutations in components of this pathway.[8][10]

Quantitative Efficacy of CPI-203

The anti-proliferative and cytotoxic effects of CPI-203 have been quantified across a range of cancer cell lines. The following tables summarize key in vitro efficacy data.

Table 1: CPI-203 IC50 and GI50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Value (nM) | Reference |

| BRD4 | In vitro assay | α-screen | 37 | [1] |

| BRD4 | In vitro assay | - | 26 | [2] |

| Mantle Cell Lymphoma (9 lines) | Mantle Cell Lymphoma | GI50 | 60 - 710 | [1] |

| ANBL6 WT | Multiple Myeloma | IC50 | ~250 | [11] |

| ANBL6 BR | Multiple Myeloma (Bortezomib-Resistant) | IC50 | ~250 | [11] |

| RPMI 8226 | Multiple Myeloma | IC50 | ~500 | [11] |

| 8226/LR5 | Multiple Myeloma (Melphalan-Resistant) | IC50 | ~400 | [11] |

| T-cell ALL | T-cell Acute Lymphoblastic Leukemia | EC50 | 91.2 | [5] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. EC50: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CPI-203's activity. Below are representative protocols for key in vitro assays.

Cell Viability and Proliferation Assay (MTS-based)

This protocol outlines a typical procedure to determine the effect of CPI-203 on cancer cell viability and proliferation using a tetrazolium-based (MTS) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

CPI-203 stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of CPI-203 in complete medium. Remove the medium from the wells and add 100 µL of the diluted CPI-203 solutions. Include a vehicle control (e.g., 0.1% DMSO in medium).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate for 1-4 hours at 37°C and 5% CO₂, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of CPI-203 concentration and use a non-linear regression model to calculate the IC50 value.

-

Western Blot Analysis for Protein Expression

This protocol is for assessing the effect of CPI-203 on the expression levels of target proteins such as MYC, Ikaros, and BRD4.

Materials:

-

Cells treated with CPI-203 or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MYC, anti-Ikaros, anti-BRD4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Harvest and lyse cells in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

CPI-203 represents a significant tool for the investigation of epigenetic regulation and holds therapeutic promise as an anti-cancer agent. Its well-defined mechanism of action, centered on the inhibition of BRD4 and the subsequent downregulation of key oncogenic signaling pathways, provides a strong rationale for its continued preclinical and clinical evaluation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of BET inhibitors in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

The Effect of CPI-203 on MYC Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC proto-oncogene is a master transcriptional regulator that is dysregulated in a vast number of human cancers, making it a highly sought-after therapeutic target.[1][2] Direct inhibition of MYC has proven challenging; however, an alternative strategy has emerged through targeting the epigenetic machinery that controls its expression.[2] This technical guide provides an in-depth analysis of CPI-203, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, and its role in the transcriptional regulation of MYC. We will explore the core mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.

Introduction: BET Proteins and MYC Regulation

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[3] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key marker of active chromatin.[3] BRD4, the most extensively studied member, plays a critical role in recruiting the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and super-enhancers.[3][4] This action drives the high-level expression of genes essential for cell proliferation and identity, with MYC being a primary target.[1][3] In many cancers, BRD4 is enriched at super-enhancers that control MYC expression, leading to its overexpression and subsequent tumorigenesis.[1][5]

CPI-203 is a cell-permeable small molecule that competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins with high affinity (IC50 ~37 nM for BRD4).[6] This competitive inhibition displaces BET proteins, particularly BRD4, from chromatin, thereby disrupting the transcriptional apparatus required for the expression of key oncogenes like MYC.[1][5]

Mechanism of CPI-203 Action on MYC Transcription

The primary mechanism by which CPI-203 downregulates MYC is through the disruption of BRD4-dependent transcription. Chromatin immunoprecipitation (ChIP) studies have demonstrated that BRD4 is significantly enriched at the enhancers and promoters of the MYC locus in cancer cells.[5] By binding to the bromodomains of BRD4, CPI-203 prevents its association with acetylated histones at these regulatory regions. This leads to the eviction of BRD4 and the subsequent dissociation of the P-TEFb complex, which is essential for transcriptional elongation. The result is a rapid and potent suppression of MYC gene transcription.[1][5] This downregulation of MYC protein levels leads to cell cycle arrest, senescence, and apoptosis in MYC-dependent cancer cells.[1][5][7]

Quantitative Data on CPI-203 Effects

The following tables summarize the quantitative effects of CPI-203 on MYC expression and downstream cellular processes across various cancer cell lines.

Table 1: Effect of CPI-203 on MYC and Related Gene Expression

| Cell Line/Model | Cancer Type | CPI-203 Conc. | Treatment Duration | Effect on MYC | Effect on Other Key Genes | Reference |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.1 µM | 6 hours | Significant mRNA decrease | IKZF1 (Ikaros) mRNA decrease | [7] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.1 µM | 48 hours | Protein level decrease | - | [7] |

| Glioblastoma Lines (Panel) | Glioblastoma | Not specified | Not specified | Downregulated | Downregulation of FBXO5 gene module | [8][9][10] |

| Glioblastoma Lines (Panel) | Glioblastoma | Not specified | Not specified | Downregulated | Consistent downregulation of DNA synthesis genes | [8][9][10][11] |

| REC-1 Tumor-bearing Mice | Mantle Cell Lymphoma | 2.5 mg/kg (i.p.) | Not specified | Abrogation of expression (in combo) | Abrogation of IRF4 expression (in combo) | [6] |

| Multiple Myeloma Xenograft | Multiple Myeloma | Not specified | Not specified | Downregulation | Downregulation of Ikaros and IRF4; Upregulation of GADD45B | [7] |

Table 2: Cellular and In Vitro Effects of CPI-203

| Assay Type | Cell Lines | Effect Measured | GI50 / IC50 | Key Findings | Reference |

| Cell Growth Inhibition | Multiple Myeloma Lines | Proliferation (MTT assay) | Median response at 0.5 µM: 65.4% inhibition | Dose-dependent growth inhibition, even in lenalidomide (B1683929)/dexamethasone-resistant cells. | [7] |

| Cell Cycle Analysis | JJN-3, RPMI-8226, ARP-1 | Cell cycle fractions | N/A (at 0.1 µM) | G1 cell cycle blockade. | [7] |

| Cytostatic Effect | Mantle Cell Lymphoma (9 lines) | Growth Inhibition | 0.06 to 0.71 µM | Potent cytostatic effect across all tested MCL cell lines. | [6] |

| Chromatin Accessibility | Glioblastoma Lines (4 lines) | ATAC-seq peaks | N/A | Significant global loss of chromatin accessibility (closing of chromatin). | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to evaluate the effect of CPI-203 on MYC regulation.

Cell Culture and CPI-203 Treatment

-

Cell Culture: Culture cancer cell lines (e.g., multiple myeloma, glioblastoma) in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of CPI-203 in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM). A vehicle control (DMSO) should be used in parallel.

-

Treatment: Seed cells at a predetermined density. After allowing cells to adhere (for adherent lines), replace the medium with a medium containing CPI-203 or vehicle control. Incubate for the desired time (e.g., 6, 24, or 48 hours) before harvesting for downstream analysis.

Western Blotting for Protein Analysis

-

Cell Lysis: Harvest treated and control cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates, separate them by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies specific for MYC, BRD4, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry.[12]

Quantitative RT-PCR (qRT-PCR) for mRNA Analysis

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for MYC, IKZF1, and a housekeeping gene (e.g., GUSB or GAPDH) for normalization.

-

Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.[1][7]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4. Use magnetic beads to pull down the antibody-protein-DNA complexes.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare peak enrichment at the MYC locus between CPI-203-treated and control samples.[13][14][15][16]

RNA Sequencing (RNA-seq)

-

RNA Isolation and Library Preparation: Isolate total RNA from cells treated with CPI-203 or vehicle. Prepare RNA-seq libraries, which may include mRNA purification and fragmentation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes that are significantly up- or downregulated by CPI-203 treatment. Gene ontology and pathway analysis can then be used to determine the biological processes affected.[8][13][17][18][19]

Downstream Consequences of MYC Inhibition by CPI-203

The transcriptional suppression of MYC by CPI-203 initiates a cascade of downstream events that contribute to its anti-tumor activity.

-

Cell Cycle Arrest: MYC is a master regulator of cell cycle progression. Its downregulation by CPI-203 leads to a G1 phase arrest, as observed in multiple myeloma and other cancer cell lines.[1][7] This is often accompanied by the upregulation of cell cycle inhibitors like p21.[5]

-

Inhibition of Proliferation and Survival Pathways: CPI-203 treatment results in the downregulation of a consistent set of MYC target genes involved in DNA synthesis and replication.[8][9][11] In multiple myeloma, CPI-203 also inhibits Ikaros signaling, another critical pathway for myeloma cell survival.[7]

-

Induction of Apoptosis: By suppressing the pro-survival signals driven by MYC, CPI-203 can efficiently activate the cell death program in cancer cells.[6]

-

Modulation of the Tumor Microenvironment: Recent studies have shown that CPI-203 can inhibit the expression of PD-L1, an immune checkpoint protein, suggesting a role for BET inhibitors in enhancing anti-tumor immunity.[20]

Conclusion and Future Directions